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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetic acid-d2

Cat. No.: B12307754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetic acid-d2,
a deuterated analog of 2-(4-Fluorophenyl)acetic acid. This document is intended for
researchers, scientists, and professionals in the field of drug development who are interested in
the potential advantages of isotopic labeling. We will delve into the physicochemical properties,
synthesis, and the anticipated metabolic and pharmacokinetic profile of this compound,
supported by detailed experimental protocols and visual representations of key concepts.

Introduction

2-(4-Fluorophenyl)acetic acid-d2 (CAS Number: 113715-48-3) is a stable isotope-labeled
version of 2-(4-Fluorophenyl)acetic acid (CAS Number: 405-50-5), where two hydrogen atoms
on the alpha-carbon have been replaced with deuterium.[1] This substitution can have a
profound impact on the metabolic fate of the molecule. The carbon-deuterium (C-D) bond is
stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic
cleavage at the deuterated site. This phenomenon, known as the kinetic isotope effect (KIE),
can result in a more favorable pharmacokinetic profile, including reduced metabolic clearance
and a longer half-life.[2] Such modifications are a key strategy in drug development to enhance
the therapeutic properties of a lead compound.[3][4]

Physicochemical Properties
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A comparison of the key physicochemical properties of 2-(4-Fluorophenyl)acetic acid-d2 and
its non-deuterated counterpart is essential for understanding its behavior in biological systems.
The introduction of deuterium results in a slight increase in molecular weight, while other
properties are expected to be very similar.

2-(4-Fluorophenyl)acetic 2-(4-Fluorophenyl)acetic

Property acid-d2 acid

CAS Number 113715-48-3 405-50-5

Molecular Formula CsHsD2FO2 CsH7FO:2

Molecular Weight 156.15 g/mol [1] 154.14 g/mol
Appearance Solid[1] White to off-white solid
Melting Point Not available 81-83 °C

LogP 1.452[1] 1.6

Hydrogen Bond Donor Count 11] 1

CH:)(;irn(?[gen Bond Acceptor 3] 5

Rotatable Bond Count 2[1] 2

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 2-(4-Fluorophenyl)acetic acid-d2 is not
readily available in published literature, a plausible and effective method can be derived from
general procedures for the a-deuteration of carboxylic acids. One such established method
involves the H/D exchange and decarboxylation of a corresponding malonic acid derivative in
the presence of deuterium oxide (D20).[5][6]

Proposed Synthesis of 2-(4-Fluorophenyl)acetic acid-d2

This proposed synthesis is a two-step process starting from diethyl (4-fluorophenyl)malonate.

Step 1: Saponification and H/D Exchange
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve diethyl (4-fluorophenyl)malonate (1 equivalent) in a solution of sodium
hydroxide (2.2 equivalents) in D20.

e Heating: Heat the mixture to reflux and maintain for 4-6 hours to ensure complete
saponification and H/D exchange at the acidic a-position.

e Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm
the disappearance of the starting material.

o Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a
solution of DCI in D20 until the pH is acidic. The intermediate, (4-fluorophenyl)malonic acid-
d, will precipitate.

« |solation: Collect the precipitate by vacuum filtration, wash with cold D20, and dry under

vacuum.
Step 2: Decarboxylation
o Reaction Setup: Place the dried (4-fluorophenyl)malonic acid-d in a suitable flask for heating.

e Heating: Heat the solid gently above its melting point. Decarboxylation will occur, releasing
carbon dioxide and forming the desired 2-(4-Fluorophenyl)acetic acid-d2.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., toluene/hexanes) to yield the final product.

In Vivo Formulation Protocol

For in vivo studies, 2-(4-Fluorophenyl)acetic acid-d2 can be formulated for various routes of
administration. The following are example protocols for preparing formulations for oral and
injection administration.[1]

Oral Formulation (Suspension in 0.5% CMC-Na)

e Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in deionized
water.
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e Weigh the required amount of 2-(4-Fluorophenyl)acetic acid-d2.

e Gradually add the powdered compound to the 0.5% CMC-Na solution while stirring
continuously to form a uniform suspension.

Injection Formulation (DMSO/Corn Oil)

e Prepare a stock solution of 2-(4-Fluorophenyl)acetic acid-d2 in dimethyl sulfoxide (DMSO)
at a concentration of 25 mg/mL.

e For a final concentration of 2.5 mg/mL, take 100 pL of the DMSO stock solution and add it to
900 pL of corn ail.

o Mix thoroughly to obtain a clear solution or a fine suspension.

Putative Metabolic Pathway

The metabolism of phenylacetic acid in humans primarily involves conjugation with glutamine to
form phenylacetylglutamine, which is then excreted in the urine.[7] It is hypothesized that 2-(4-
Fluorophenyl)acetic acid follows a similar pathway. The deuteration at the alpha-position is not
expected to alter the primary metabolic route but may influence the rate of any metabolic
processes that involve the cleavage of the C-D bond.
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2-(4-Fluorophenyl)acetic acid-d2

Acyl-CoA Synthetase

2-(4-Fluorophenyl)acetyl-CoA-d2

Glycine N-Acyltransferase

2-(4-Fluorophenyl)acetylglutamine-d2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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